molecular formula C15H19NO4 B13853770 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid

3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid

Cat. No.: B13853770
M. Wt: 277.31 g/mol
InChI Key: MBXMBDNRDAJLON-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the piperidine ring in this compound makes it an important building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with various reagents. One common method is the cyclization of amino alcohols with thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . Another method involves the use of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods

Industrial production of piperidine derivatives often involves continuous flow reactions and the use of Grignard reagents for enantioselective synthesis . These methods are designed to be scalable and efficient, providing high yields and diastereoselectivities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form piperidinones.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4) .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-(2-oxo-2-phenylmethoxyethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-13(20-10-12-5-2-1-3-6-12)9-15(14(18)19)7-4-8-16-11-15/h1-3,5-6,16H,4,7-11H2,(H,18,19)

InChI Key

MBXMBDNRDAJLON-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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